Bis(pentafluorophenyl)bromophosphine

Catalog No.
S1503965
CAS No.
13648-79-8
M.F
C12BrF10P
M. Wt
444.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(pentafluorophenyl)bromophosphine

Standard halophosphines (e.g., Ph2PBr) or the chloro analog (C6F5)2PCl often limit catalytic performance due to insufficient electron withdrawal or sluggish reactivity that degrades sensitive C6F5-P linkages under harsh conditions. Bis(pentafluorophenyl)bromophosphine solves this with a labile P-Br bond, enabling efficient sequential substitutions under mild conditions.

  • Delivers extreme π-acidity for stabilizing electrophilic metal centers
  • Maximizes yield in unsymmetrical diphosphine and FLP ligand syntheses
  • Compatible with borane protection workflows for complex architectures

CAS Number

13648-79-8

Product Name

Bis(pentafluorophenyl)bromophosphine

IUPAC Name

bromo-bis(2,3,4,5,6-pentafluorophenyl)phosphane

Molecular Formula

C12BrF10P

Molecular Weight

444.99 g/mol

InChI

InChI=1S/C12BrF10P/c13-24(11-7(20)3(16)1(14)4(17)8(11)21)12-9(22)5(18)2(15)6(19)10(12)23

InChI Key

WDFHFZAPZSABGO-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)Br)F)F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)Br)F)F)F

Synonyms

Bromobis(pentafluorophenyl)phosphine, Bis(pentafluorophenyl)phosphinous bromide, Bromo-bis(pentafluorophenyl)phosphane, (C6F5)2PBr

Purity

≥98%

Package Size

0.5 g, 1 g

Bis(pentafluorophenyl)bromophosphine is a highly specialized, moisture-sensitive organophosphorus electrophile primarily procured as a precursor for electron-deficient phosphine ligands and Frustrated Lewis Pair (FLP) components [1]. Featuring two heavily fluorinated aromatic rings, this compound imparts extreme electron-withdrawing properties and significant steric bulk to downstream derivatives. The presence of a highly labile phosphorus-bromine (P-Br) bond makes it a highly effective substrate for nucleophilic substitution, Grignard reactions, and cross-coupling protocols, allowing for the modular synthesis of unsymmetrical diphosphines, borane-protected intermediates, and advanced transition-metal catalysts [2].

Research Fit

Electron-deficient organophosphorus building block with highly electrophilic phosphorus center
Enables nucleophilic substitution with amines, alkoxides, and organometallics for ligand synthesis
Key precursor to fluorinated phosphine ligands and pincer complexes for catalysis research

Procuring generic halophosphines, such as diphenylbromophosphine (Ph2PBr) or the closer analog bis(pentafluorophenyl)chlorophosphine ((C6F5)2PCl), fundamentally compromises either catalytic performance or synthetic yield [1]. Ligands derived from Ph2PBr lack the profound electron deficiency required for FLP-mediated small molecule activation or the stabilization of highly electrophilic metal centers [2]. Conversely, while (C6F5)2PCl offers the same fluorinated backbone, the stronger P-Cl bond exhibits sluggish reactivity toward sterically hindered nucleophiles. This necessitates harsher reaction conditions that can lead to the thermal degradation of the sensitive C6F5-P linkages or lower yields of the target asymmetric phosphines, making the bromo-variant a necessary precursor for maximizing yield in complex ligand architectures [3].

Substitution Risk

P–Br bond reactivity
Chloro analog may require forcing conditions and longer reaction times, limiting functional group tolerance.
Synthetic accessibility
Iodo analog may introduce handling or scalability constraints; bromide offers a practical balance of stability and lability.
Electrophilic tuning
Generic phosphine halides lack the precise electron-withdrawing profile required for highly electron-deficient pincer and polyphosphane synthesis.

P–Br vs. P–Cl Bond Lability

When synthesizing sterically encumbered phosphines, the choice of halogen leaving group dictates the required reaction conditions and overall yield. Bis(pentafluorophenyl)bromophosphine features a significantly weaker P-Br bond compared to the P-Cl bond found in bis(pentafluorophenyl)chlorophosphine, facilitating rapid and quantitative nucleophilic substitution at cryogenic temperatures [1]. This lower activation barrier prevents the need for elevated temperatures, thereby avoiding the thermal degradation of the sensitive pentafluorophenyl-phosphorus linkages during complex Grignard or organolithium couplings.

Evidence DimensionBond dissociation energy and substitution kinetics
Target Compound Data(C6F5)2PBr features a weaker P-Br bond (typically ~264 kJ/mol), enabling substitution at -78°C to RT.
Comparator Or Baseline(C6F5)2PCl possesses a stronger P-Cl bond (~319 kJ/mol), often requiring elevated temperatures.
Quantified Difference~55 kJ/mol lower bond dissociation energy for the bromo- leaving group.
ConditionsNucleophilic substitution via Grignard or organolithium reagents in ethereal solvents.

Selecting the bromo-precursor ensures higher yields and cleaner conversion when synthesizing sterically encumbered, electron-poor phosphine ligands without thermal degradation.

Bromo vs. Chloro Reactivity
Class-level
Reported higher conversion with amines at ambient temperature; P–Br more labile than P–Cl.
Faster nucleophilic substitution may improve yields and substrate scope.
Qualitative trend; verify for specific amine/alcohol substrates.

Pentafluorophenyl Electronic Tuning

The primary procurement driver for bis(pentafluorophenyl)bromophosphine over non-fluorinated analogs like diphenylbromophosphine (Ph2PBr) is the profound electronic tuning it imparts to downstream ligands. Derivatives synthesized from (C6F5)2PBr exhibit extreme electron deficiency, drastically reducing sigma-donation and enhancing pi-acceptor capacity [1]. This is quantitatively reflected in the Tolman Electronic Parameter (TEP), where pentafluorophenyl-substituted phosphines show an upward shift of over 20 cm⁻¹ compared to their phenyl-substituted counterparts, a critical requirement for stabilizing highly electrophilic metal centers.

Evidence DimensionTolman Electronic Parameter (TEP) of resulting tertiary phosphines
Target Compound DataDerivatives of (C6F5)2PBr yield extreme electron-poor phosphines (e.g., P(C6F5)3 TEP ≈ 2090.9 cm⁻¹).
Comparator Or BaselineDerivatives of Ph2PBr yield significantly more electron-rich phosphines (e.g., PPh3 TEP ≈ 2068.9 cm⁻¹).
Quantified DifferenceAn upward shift of >20 cm⁻¹ in the TEP.
ConditionsInfrared spectroscopy of corresponding nickel carbonyl complexes [Ni(CO)3L].

This extreme electron deficiency is non-negotiable for formulating catalysts that require highly electrophilic metal centers or for metal-free FLP systems.

Polyphosphane Cage Access
Head-to-head
Only (C₆F₅)₂PBr triggered cascade to tetracyclic R₂P₈; chloro analog gave no reaction.
Enables a unique synthetic pathway; no reported substitute for this transformation.
Single literature precedent; system-specific validation may be needed.

Borane Protection-Deprotection Compatibility

In the multi-step synthesis of unsymmetrical bidentate ligands, phosphorus centers often require temporary protection to prevent premature oxidation or unwanted coordination. Moieties derived from bis(pentafluorophenyl)bromophosphine form stable borane adducts that exhibit unique deprotection profiles compared to standard alkyl or aryl phosphines [1]. Specifically, the highly electron-deficient (C6F5)2P-borane adducts can be cleanly deprotected using tetrafluoroboric acid, allowing for orthogonal deprotection strategies in mixed-ligand systems where reagents like morpholine or DABCO are ineffective or cause side reactions.

Evidence DimensionStability and selective deprotection of phosphine-borane adducts
Target Compound Data(C6F5)2P- moieties cleanly deprotect using tetrafluoroboric acid without structural degradation.
Comparator Or BaselineStandard alkyl/aryl phosphines often require excess amines (e.g., morpholine) which fail to deprotect the highly electron-poor (C6F5)2P-borane adducts.
Quantified DifferenceEnables 100% orthogonal deprotection in mixed bidentate ligand systems.
ConditionsSynthesis of unsymmetrical diphosphine ligands followed by selective acidic deprotection.

Crucial for the multi-step procurement and synthesis of complex, asymmetric bidentate ligands used in advanced homogeneous catalysis.

Pincer Ligand Precursor Utility
Supporting evidence
Practical, storable reagent vs. air-sensitive free phosphine; yields most electron-poor Pd pincer in class.
Supports reliable, scalable synthesis of electron-deficient pincer ligands.
Handling and stability advantage; catalytic performance remains context-dependent.

FLP Synthesis

Bis(pentafluorophenyl)bromophosphine is a primary electrophilic building block for constructing the Lewis basic arm of FLPs. The extreme electron-withdrawing nature of the C6F5 groups ensures the resulting phosphine has the precisely tuned basicity and steric frustration required to activate small molecules like H2, CO2, and alkenes without irreversible binding [1].

Electron-Deficient Metal Catalysts

In organometallic chemistry, this compound is utilized to synthesize highly pi-accepting, poor sigma-donating ligands. These ligands are critical for stabilizing low-valent or highly electrophilic metal centers in cross-coupling reactions and asymmetric hydrogenation, where standard electron-rich phosphines would poison the catalyst or halt the catalytic cycle [2].

Assembly of Unsymmetrical Diphosphines

The lability of the P-Br bond makes (C6F5)2PBr highly suitable for sequential nucleophilic substitutions, allowing for the construction of unsymmetrical bidentate ligands. Its compatibility with borane protection workflows enables chemists to selectively mask and unmask the electron-poor phosphorus center during complex multi-step ligand syntheses[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthesis of Electron-Deficient Pincer Ligands
Direct installation of phosphinite/phosphoramine moieties via P–Br substitution
Ligand electronic properties and catalytic performance profiling
Polyphosphorus Main-Group Architectures
Cascade addition-inversion reactivity with gallium-phosphorus cages
Product structure confirmation (XRD, NMR) and purity assessment
Tailored Fluorinated Phosphine Ligand Libraries
Versatile nucleophilic substitution with organometallic reagents
Ligand scope and cross-coupling activity evaluation
Mechanistic Studies of P–X Bond Activation
Well-defined P–Br reactivity with nitrogen/oxygen nucleophiles
Reaction pathway analysis and intermediate characterization

XLogP3

5

Wikipedia

Phosphinous bromide, bis(pentafluorophenyl)-

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